Propargyl caffeamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

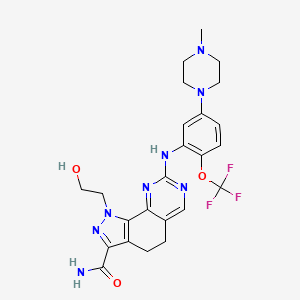

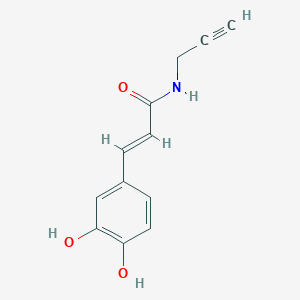

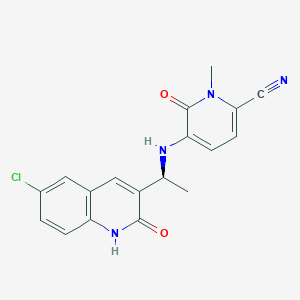

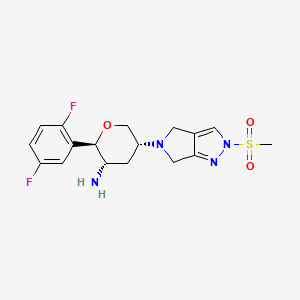

Propargyl caffeamide, also known as N-Propargyl Caffeamide (PACA), is a derivative of caffeic acid . It has been studied for its potential in ameliorating dopaminergic neuronal loss and motor dysfunctions in Parkinson’s disease models .

Synthesis Analysis

The synthesis of N-Propargyl caffeate amide (PACA) involves transforming this compound into di-O-acetyl-caffeic acid N-hydroxysuccinimide ester via the reaction with N,N′-disuccinimidyl carbonate in DMF .

Molecular Structure Analysis

The molecular structure of PACA was generated using ChemBioDraw Ultra 12.0 software .

Chemical Reactions Analysis

The chemical reactions involving propargyl derivatives have been studied extensively. The reaction pathway often involves an η3-allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex .

Scientific Research Applications

Antimicrobial Potential Against Oral Microbes : Caffeamide derivatives, including Propargyl caffeamide, have been investigated for their antimicrobial properties, particularly against oral disease microbes. These derivatives, including 26G and 36M, demonstrated antimicrobial activities, suggesting potential applications in dental medicine to cure or prevent oral diseases (Shih et al., 2022).

Cardioprotective Effects : A derivative of caffeic acid, N-propyl caffeamide (PCA), has shown cardioprotective potential against ischemia-reperfusion (I/R) injury in mice. This study highlighted PCA's ability to reduce myocardial infarct size and the release of myocardial enzymes, indicating its potential as a pharmacological treatment for myocardial infarction (Cheng et al., 2017).

Neuroprotective Effects in Parkinson’s Disease Model : N-propargyl caffeamide (PACA) was found to ameliorate dopaminergic neuronal loss and motor dysfunctions in a mouse model of Parkinson’s Disease. The study suggested that PACA could increase nerve growth factor (NGF) levels and activate neurotrophic signaling pathways, highlighting its therapeutic potential in neurodegenerative diseases (Luo et al., 2018).

Anti-Inflammatory and Immune Modulating Effects : Studies on Propolis and its constituent caffeic acid (which is structurally related to Propargyl caffeamide) have demonstrated anti-inflammatory and immunomodulatory activities. These effects could be related to the suppression of NF-κB and MAPK activation in macrophages, suggesting its use as a natural source of anti-inflammatory drugs (Bufalo et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHSUNWAPXINQU-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl caffeamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)